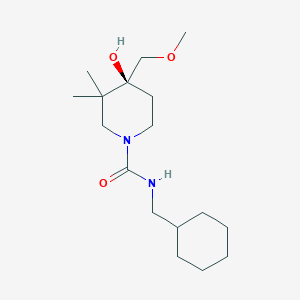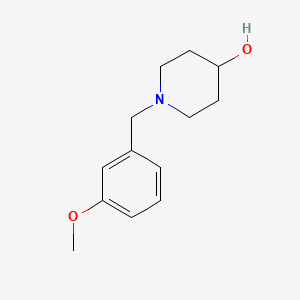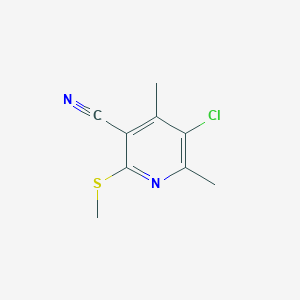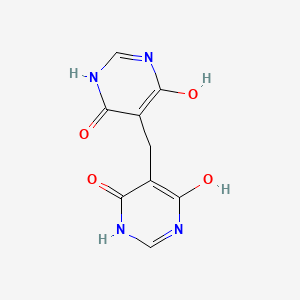![molecular formula C17H26FNO3 B5635010 [1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5635010.png)
[1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis techniques for compounds similar to [1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol often involve multi-step reactions that include condensation, substitution, and crystallization processes. For instance, the synthesis of complex heterocyclic compounds has been achieved through reactions involving piperidinyl and methanol, employing conditions that facilitate the formation of desired structures with high purity and yield (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to [1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol is characterized by X-ray diffraction studies, revealing details such as crystal systems, space groups, and conformational behaviors. These studies provide insights into the compound's stability, which is often enhanced by inter- and intra-molecular hydrogen bonds (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight their reactivity and potential interactions with other molecules. For example, the synthesis of N-benzyl piperidines in the GBR series explores the affinities and selectivities of these compounds for various neurotransmitter transporters, offering insights into their chemical properties and potential applications in pharmacology (Boos et al., 2006).
Physical Properties Analysis
The physical properties of compounds are crucial for understanding their behavior in different environments. Studies often focus on crystalline structures, melting points, and solubility. For instance, the investigation into the crystal structure of substituted piperidines provides valuable information on their physical characteristics, which are essential for their application in various fields (Benakaprasad et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are explored through synthesis reactions and interaction studies. For example, the development of benzyl ether-type protecting groups for alcohols demonstrates the chemical versatility and potential for modification of such compounds. These protecting groups can be introduced and removed under specific conditions, indicating the compound's reactivity and utility in organic synthesis (Crich et al., 2009).
Future Directions
properties
IUPAC Name |
[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-(2-methoxyethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3/c1-21-9-7-17(13-20)6-3-8-19(12-17)11-14-4-5-15(22-2)10-16(14)18/h4-5,10,20H,3,6-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBILBZBOVXVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=C(C=C(C=C2)OC)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(isopropylthio)acetyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634929.png)


![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)




![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)